3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate
Overview
Description
Dimethyl-2-hydroxyethylammoniumpropane sulfonate, or NDSB 211, is a nondetergent-sulfobetain. It is zwitterionic over a wide pH range, easily removed by dialysis and shows no significant absorption in the near UV range.
NSDB 211 is an ammonium betaine derivative of propanesulfonic acid. One of a group of non-detergent sulfobetaines having a sulfobetaine hydrophilic group and a short hydrophobic group that cannot aggregate to form micelles.
Scientific Research Applications
Salt Response and Rheological Behavior
Sulfobetaine 3-[N,N-dimethyl-N-(2-methacryloxylethyl)ammonio]-propane sulfonate (DMAPS) is used to create salt-sensitive copolymers with acrylamide. These copolymers exhibit distinct dissolution behaviors in the presence of different cations, with electrostatic shielding effects being the primary mechanism for this salt-in effect. The copolymers show changes in molecular and aggregate expansion, which helps explain their rheological behavior in various solutions (Ye, Song, & Zheng, 2016).
Modulating Solubility in Water and Salt Solutions
The solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions can be adjusted via the spacer group separating the cationic and anionic moieties. This modification affects the thermoresponsive behavior in water, showing phase separation at low temperatures with upper critical solution temperatures (UCST) dependent on molar mass and salt addition (Hildebrand, Laschewsky, & Wischerhoff, 2016).
High-Performance Liquid Chromatography for Detergent Analysis
An improved high-performance liquid chromatographic method has been developed for the separation and quantitative analysis of zwitterionic detergents, including various alkyl sulfobetaine-type detergents. This method is highly specific and allows for the precise quantification of these compounds in different biological samples (Zanna & Haeuw, 2007).
Synthesis and Solution Property
The synthesis and solution properties of acrylamide-sulfobetaine copolymers have been explored. The study investigated optimal reaction conditions for copolymerization and evaluated the molecular size and solution rheology of the copolymers in various conditions, providing insights into their potential applications (Ye, Song, & Zheng, 2015).
Molecular Dynamics Studies
Molecular dynamics simulations have been conducted to investigate the properties of N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate mono-layers at the air/water interface. These studies provide insights into the interactions and behaviors of these surfactants in various conditions, including the presence of Ca2+ ions (Qu et al., 2016).
Antimicrobial Evaluation
New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. This research demonstrates the potential of these compounds in biomedical applications (Fadda, El-Mekawy, & AbdelAal, 2016).
Mechanism of Action
Target of Action
NDSB-211 is primarily used as a surfactant . It has small hydrophobic ends and mildly solubilizes proteins for protein extraction and analysis . It is a zwitterionic compound, meaning it carries both positive and negative charges, making it effective in interacting with various proteins .
Mode of Action
NDSB-211 interacts with its protein targets by solubilizing them. Instead, it increases the extraction yield of membrane, nuclear, and cytoskeletal associated proteins . The short hydrophobic groups combined with the charge neutralization of the sulfobetaine group results in higher yields of membrane proteins .
Biochemical Pathways
By solubilizing proteins, NDSB-211 aids in their extraction and analysis, thereby influencing the pathways these proteins are involved in .
Pharmacokinetics
It is known that ndsb-211 is highly soluble in water , which suggests that it could be easily distributed in aqueous biological systems. Its zwitterionic nature might also influence its absorption and distribution.
Result of Action
The primary result of NDSB-211’s action is the increased yield of proteins from various cellular components, including membranes, nuclei, and cytoskeletons . By solubilizing these proteins, NDSB-211 aids in their extraction and analysis, which is crucial for various biochemical and biomedical research applications .
Action Environment
The action of NDSB-211 is influenced by various environmental factors. For instance, its solubility and efficacy can be affected by the pH of the environment . NDSB-211 is zwitterionic over a wide pH range , which means it retains its charge and continues to function effectively in various pH conditions. Furthermore, it is easily removed by dialysis and shows no significant absorption in the near UV range , suggesting that it is stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
NDSB-211 is known for its role in protein solubilization at non-denaturing concentrations . It is useful in preventing protein aggregation
Cellular Effects
Its primary known function is as a surfactant and protein stabilizer, which suggests it may influence cell function by stabilizing proteins and preventing their aggregation
Molecular Mechanism
As a surfactant and protein stabilizer, it likely exerts its effects at the molecular level by interacting with proteins and preventing their aggregation
Properties
IUPAC Name |
3-[2-hydroxyethyl(dimethyl)azaniumyl]propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO4S/c1-8(2,5-6-9)4-3-7-13(10,11)12/h9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXPCGBLGHKAIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38880-58-9 | |
Record name | 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-sulfo-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38880-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-hydroxyethyl)dimethyl(3-sulphopropyl)ammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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